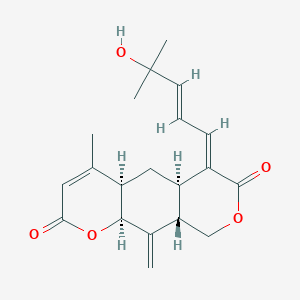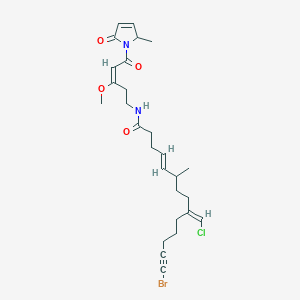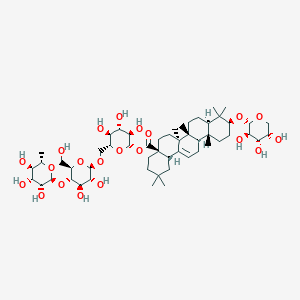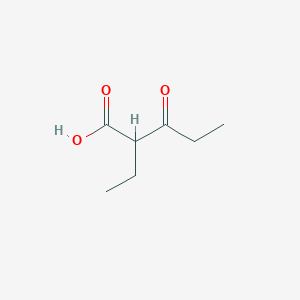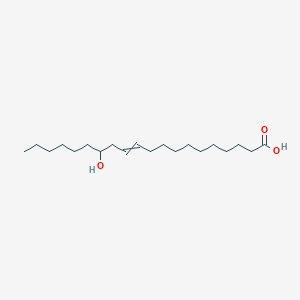
14-Hydroxyicos-11-enoic acid
Übersicht
Beschreibung
CID 20980884 is a natural product found in Paysonia lasiocarpa and Physaria fendleri with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic Pathways : 14-Hydroxyicos-11-enoic acid and its analogs can be synthesized through various reactions. For instance, a method for producing a functionalized four-carbon unit (4-hydroxyalk-2-en-1-one functionality), which is used to synthesize compounds with cytotoxic activity, including 14-hydroxyicos-11-enoic acid, has been developed (Nokami et al., 2001).
Characterization of Hydroxy Fatty Acids : The identification and characterization of hydroxy fatty acids, including 14-hydroxyicos-11-enoic acid, are essential for their application in various industries. Advanced techniques like UV, FTIR, NMR, MS, and GC are used for this purpose (Hosamani & Katagi, 2008).
Biological Activities and Applications
Conversion by Microbial Systems : Certain microbial systems are capable of converting lesquerolic acid (a form of 14-hydroxyicos-11-enoic acid) into value-added products. For example, strains of Sphingobacterium multivorum have been found to convert lesquerolic acid to 14-oxo-11(Z)-eicosenoic acid (Kuo, Rooney, & Isbell, 2008).
Biocatalysis and Surface Functionalization : Enzymatic processes have been developed for grafting carboxylic acids, including hydroxy fatty acids, onto surfaces. This has applications in modifying materials like poly(L-lactic acid) for various uses (Pellis et al., 2015).
Analytical and Chemical Studies
Structure Elucidation : Understanding the molecular structure of compounds like 14-hydroxyicos-11-enoic acid is crucial for its scientific applications. Techniques like crystallography and molecular structure analysis are employed for this purpose (Brito et al., 2018).
Biosynthetic Pathways : Research into the biosynthetic pathways of hydroxy fatty acids in plants and microorganisms provides insights into the production and application of these compounds in various fields (Smith et al., 2003).
Other Notable Research Areas
- Algicidal Activity : Hydroxylated fatty acids from red algae, which may include compounds similar to 14-hydroxyicos-11-enoic acid, have shown significant algicidal activity against harmful phytoplankton (Zha et al., 2020).
- Vasoactive Properties : Research has revealed that compounds structurally related to 14-hydroxyicos-11-enoic acid, such as epoxyeicosatrienoic acids, exhibit significant vasoactive properties, affecting vascular tone and reactivity (Harrington, Falck, & Mitchell, 2004).
Eigenschaften
IUPAC Name |
14-hydroxyicos-11-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OONXYOAWMIVMCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14-Hydroxyicos-11-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



